tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate is a complex organic compound that features a boron-containing dioxaborolane ring. This compound is significant in organic synthesis and medicinal chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate typically involves multiple steps. One common method includes the formation of the dioxaborolane ring through a substitution reaction. The structure is confirmed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthesis processes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in the synthesis of this compound.
Oxidation and Reduction: These reactions can modify the functional groups attached to the core structure.
Coupling Reactions: Particularly the Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents include palladium catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling can produce a variety of substituted aromatic compounds .
Scientific Research Applications
Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action for this compound involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane ring. This ring can interact with other molecules, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
Uniqueness
What sets tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate apart is its unique combination of the dioxaborolane ring with the isoindole structure. This combination provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
Molecular Formula |
C19H32BNO4 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate |
InChI |
InChI=1S/C19H32BNO4/c1-17(2,3)23-16(22)21-11-13-8-9-15(10-14(13)12-21)20-24-18(4,5)19(6,7)25-20/h9,13-14H,8,10-12H2,1-7H3 |
InChI Key |
XRPQGKICEKMTTL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3CN(CC3C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.